![molecular formula C17H14ClF2NO3 B2877162 Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate CAS No. 2248959-90-0](/img/structure/B2877162.png)
Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anticancer properties and has been studied for its ability to induce p53-dependent apoptosis in cancer cells.
Mecanismo De Acción
Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been shown to stabilize the p53 protein, which is a tumor suppressor protein that is mutated or inactive in many types of cancer. By stabilizing the p53 protein, this compound can induce apoptosis in cancer cells and prevent tumor growth. Additionally, this compound has been shown to inhibit the interaction between p53 and MDM2, which is a negative regulator of p53. This inhibition leads to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis through the activation of the p53 pathway. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and can prevent the death of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits its potential for clinical applications.
Direcciones Futuras
There are several future directions for the study of Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate. One potential direction is the development of more potent analogs of this compound that can be used in cancer treatment. Additionally, the neuroprotective effects of this compound could be further studied for its potential use in the treatment of neurodegenerative diseases. Finally, the in vivo efficacy and safety of this compound could be studied in animal models to determine its potential for clinical applications.
In conclusion, this compound is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment and neurodegenerative diseases. Its mechanism of action involves the stabilization of the p53 protein and the induction of apoptosis in cancer cells. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of more potent analogs and the study of its in vivo efficacy and safety.
Métodos De Síntesis
The synthesis of Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate involves the condensation of 2,4-difluorobenzaldehyde with glycine followed by chloroacetylation and esterification. The final product is obtained through purification by column chromatography. The synthesis of this compound has been published in several scientific journals and is considered to be a reliable method.
Aplicaciones Científicas De Investigación
Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce p53-dependent apoptosis in cancer cells, which is a critical pathway for the prevention of cancer. This compound has also been studied for its ability to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment. Additionally, this compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2NO3/c18-10-16(22)21-15(13-7-6-11(19)8-14(13)20)9-17(23)24-12-4-2-1-3-5-12/h1-8,15H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGYPEHFYBEQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC(C2=C(C=C(C=C2)F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

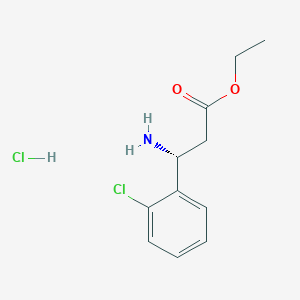
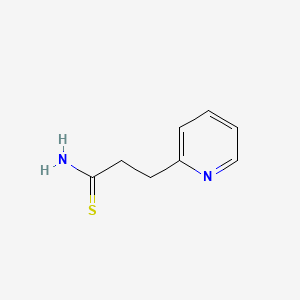
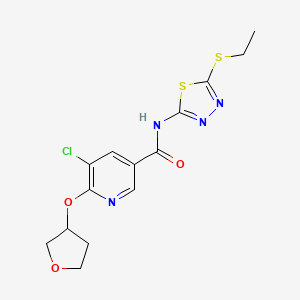
![ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2877086.png)
![2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide](/img/structure/B2877087.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide](/img/structure/B2877088.png)
![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2877090.png)
![(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/no-structure.png)
![2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2877093.png)
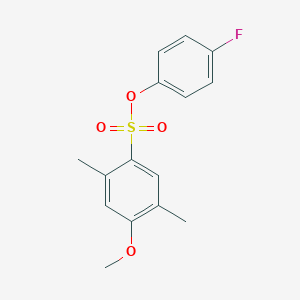
![5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2877098.png)
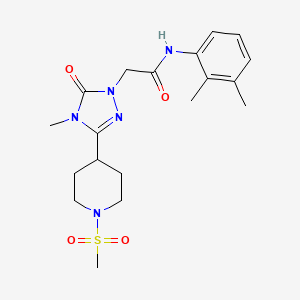
![(3Z)-3-phenyl-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2877100.png)
![N-benzyl-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2877103.png)